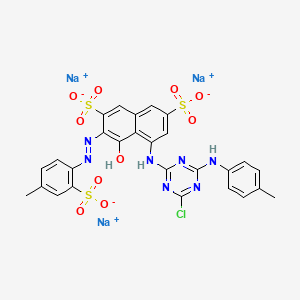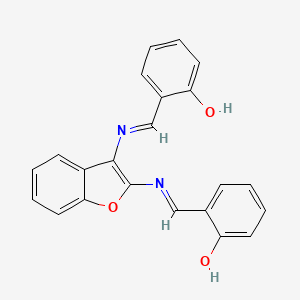
Zincate (ZnO22-), disodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Sodium zincate can be synthesized through several methods:
Direct Dissolution: Zinc or zinc oxide is dissolved in an aqueous solution of sodium hydroxide. The reaction can be represented as: [ \text{ZnO} + \text{H}_2\text{O} + 2\text{NaOH} \rightarrow \text{Na}_2\text{Zn(OH)}_4 ] Alternatively, zinc metal can react with sodium hydroxide and water to form sodium zincate and hydrogen gas: [ \text{Zn} + 2\text{H}_2\text{O} + 2\text{NaOH} \rightarrow \text{Na}_2\text{Zn(OH)}_4 + \text{H}_2 ]
Industrial Production Methods: In industrial settings, sodium zincate is often produced through the direct dissolution method due to its simplicity and efficiency. The process involves dissolving zinc oxide in a concentrated sodium hydroxide solution at elevated temperatures to ensure complete dissolution and formation of the zincate ion .
化学反应分析
Types of Reactions: Sodium zincate undergoes various chemical reactions, including:
Oxidation and Reduction: Sodium zincate can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: It can undergo substitution reactions where the zincate ion is replaced by other anions or cations.
Common Reagents and Conditions:
Oxidizing Agents: Sodium zincate can react with oxidizing agents such as hydrogen peroxide to form zinc oxide and water.
Reducing Agents: It can be reduced by strong reducing agents like sodium borohydride to form elemental zinc.
Major Products Formed:
科学研究应用
Sodium zincate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of other zinc compounds and as a catalyst in organic reactions.
Biology: Sodium zincate is used in biological research for its antimicrobial properties and as a source of zinc in nutrient media.
Industry: Sodium zincate is used in the production of zinc oxide nanoparticles, which have applications in electronics, optics, and as catalysts in chemical reactions
作用机制
The mechanism of action of sodium zincate involves its ability to release zinc ions in solution, which can interact with various molecular targets and pathways:
Catalytic Role: Zinc ions can act as catalysts in enzymatic reactions, facilitating the conversion of substrates to products.
Structural Role: Zinc ions play a structural role in stabilizing the conformation of proteins and nucleic acids.
Regulatory Role: Zinc ions can regulate the activity of various enzymes and transcription factors, influencing cellular processes such as gene expression and signal transduction.
相似化合物的比较
Sodium zincate can be compared with other zincate compounds, such as:
Lithium Zincate (Li₂ZnO₂): Lithium zincate has similar chemical properties but differs in its reactivity and applications due to the presence of lithium ions.
Potassium Zincate (K₂ZnO₂): Potassium zincate is another similar compound, with potassium ions influencing its solubility and reactivity.
Uniqueness: Sodium zincate is unique due to its high solubility in water and its ability to form stable complexes with various anions and cations. This makes it a versatile reagent in chemical synthesis and industrial applications .
属性
CAS 编号 |
12034-31-0 |
|---|---|
分子式 |
Na2O2Zn |
分子量 |
143.36834 |
同义词 |
disodium zinc dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










